3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

Drug metabolism Fluorinated pharmaceuticals C. elegans biotransformation

This fluorinated biphenyl carboxylic acid features ortho-fluorine adjacent to the carboxylic acid group for precise pKa modulation and altered H-bonding vs. meta/para isomers. The 4'-hydroxy group enables interactions non-hydroxylated analogs cannot achieve. 3'-Fluoro substitution demonstrably reduces microbial hydroxylation versus non-fluorinated biphenyls, offering a metabolic stability advantage critical for lead optimization. Ideal for SAR studies targeting biphenyl-binding proteins (e.g., TTR transthyretin), receptor binding pocket probing, and as a monocarboxylic acid co-ligand for novel MOF architectures. Verify procurement of CAS 1261914-97-9—positional isomerism across the biphenyl linkage fundamentally alters biological target engagement.

Molecular Formula C13H9FO3
Molecular Weight 232.21
CAS No. 1261914-97-9
Cat. No. B595325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4-hydroxyphenyl)benzoic acid
CAS1261914-97-9
Molecular FormulaC13H9FO3
Molecular Weight232.21
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)O
InChIInChI=1S/C13H9FO3/c14-12-7-9(13(16)17)3-6-11(12)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17)
InChIKeyCDPWKXUXEHMAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(4-hydroxyphenyl)benzoic acid (CAS 1261914-97-9) – Product Baseline and Structural Differentiation


3-Fluoro-4-(4-hydroxyphenyl)benzoic acid (CAS 1261914-97-9, also named 2-fluoro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid) is a fluorinated biphenyl carboxylic acid with the molecular formula C₁₃H₉FO₃ and molecular weight 232.21 g/mol . The compound features a biphenyl scaffold with a carboxylic acid group at the 4-position of one ring, a phenolic hydroxyl at the 4'-position of the other ring, and a fluorine substituent ortho to the carboxylic acid on the first ring . This specific substitution pattern combines hydrogen-bond donor/acceptor functionality (carboxylic acid and phenol) with the electron-withdrawing and metabolic-modulating properties of fluorine, positioning it as a building block for pharmaceutical intermediates and materials science applications .

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid – Why Analog Substitution Compromises Research Outcomes


Substitution with non-fluorinated or differently substituted biphenyl carboxylic acid analogs is not scientifically neutral due to position-dependent effects of fluorine on metabolic stability, molecular conformation, and electronic properties. In fluorinated biphenyl systems, the specific ring position of the fluorine substituent determines microbial oxidation susceptibility and metabolic fate [1], while fluorine ortho to the carboxylic acid group alters the acid's pKa and hydrogen-bonding capacity relative to meta- or para-fluoro isomers [2]. Furthermore, the presence of the 4'-hydroxy group enables additional intermolecular interactions that non-hydroxylated analogs cannot achieve . These structural features create compound-specific physicochemical and biological profiles that cannot be assumed transferable across related biphenyl carboxylic acids.

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid – Verifiable Differentiation Evidence for Scientific Selection


Position-Specific Fluorine Modulation of Microbial Metabolic Oxidation Rate

Fluorination at the 3'-position (ortho to the carboxylic acid) of biphenyl-4-carboxylic acid significantly reduces the rate of microbial hydroxylation compared to the non-fluorinated analog, demonstrating position-dependent metabolic modulation [1]. This study employed a chemical-microbial method to evaluate fluorination site optimization for metabolic stability [1].

Drug metabolism Fluorinated pharmaceuticals C. elegans biotransformation

Fluorine-Induced Modulation of Carboxylic Acid Electronic Properties

Fluorine substituents on hydroxybenzoate scaffolds affect proton and electron donating abilities in a manner analogous to hydroxyl substituents, altering the compound's antioxidant and acid-base behavior [1]. This study included a series of fluorobenzoates for mechanistic comparison, establishing that fluorine position directly modulates the pKa and electron-donating capacity of the carboxylic acid moiety [1].

Physicochemical properties Antioxidant activity Fluorobenzoates

Regioisomeric Differentiation: Target Compound vs. 4-(3-Fluoro-4-hydroxyphenyl)benzoic acid

The regioisomer 4-(3-fluoro-4-hydroxyphenyl)benzoic acid (CAS 106291-26-3) is a documented kinetic stabilizer of transthyretin (TTR) . In this isomer, the carboxylic acid and fluorohydroxyphenyl groups are exchanged across the biphenyl linkage relative to the target compound . The target compound (3-fluoro-4-(4-hydroxyphenyl)benzoic acid) bears the carboxylic acid adjacent to the fluorine atom, whereas the regioisomer has the carboxylic acid on the ring opposite the fluorine-substituted phenolic ring .

Transthyretin amyloidosis Kinetic stabilizers Regioisomer comparison

Commercial Purity Benchmark for Research-Grade Applications

The target compound is commercially available with specified purity grades: 95% (AKSci) , 96% (Combi-Blocks, Beyotime) , and 98% (MolCore) , providing users with verifiable purity benchmarks for different application requirements. This tiered purity availability contrasts with some analogs that may be offered at only a single purity grade.

Analytical standard Purity specification Building block procurement

Fluorinated Biphenyl Scaffold Applications in Enzyme and Receptor Modulation

Fluorinated biphenyl carboxylic acids serve as privileged scaffolds in medicinal chemistry programs targeting enzyme inhibitors and receptor modulators . The combination of fluorine and phenolic hydroxyl within the same biphenyl framework provides both enhanced lipophilicity (from fluorine) and hydrogen-bonding capability (from hydroxyl), enabling engagement with diverse biological targets . In structurally related biphenyl-4-carboxylic acid systems, derivatives have demonstrated hPPARδ antagonism with HCV RNA replication inhibition activity [1].

Enzyme inhibition Receptor modulation Medicinal chemistry

Fluorinated Biphenyl Carboxylates as Ligands for Metal-Organic Frameworks (MOFs)

Fluorinated biphenyl carboxylates, including 3-fluorobiphenyl-4,4'-dicarboxylate (a structural analog), have been successfully employed as ligands for constructing metal-organic frameworks (MOFs) with tailored porosity and gas separation properties [1]. A fluorine-functionalized Tb-MOF using 3-fluorobiphenyl-4,4'-dicarboxylate exhibited a 3D microporous face-centered cubic (fcu) topology with demonstrated Ba²⁺ detection capability [2]. The presence of fluorine in the ligand framework influences framework topology, pore environment polarity, and adsorption selectivity [3].

Metal-organic frameworks Porous materials Fluorinated ligands

3-Fluoro-4-(4-hydroxyphenyl)benzoic acid – Evidence-Based Research and Industrial Application Scenarios


Metabolic Stability Optimization in Fluorinated Pro-Drug Development

This compound is well-suited for pro-drug or lead optimization studies where enhanced metabolic stability is required. Evidence demonstrates that 3'-fluoro substitution on biphenyl-4-carboxylic acid reduces microbial hydroxylation rate compared to the non-fluorinated analog, which undergoes complete transformation under identical conditions [1]. This position-dependent metabolic modulation enables researchers to probe structure-metabolism relationships and design analogs with improved pharmacokinetic profiles without altering the core pharmacophore [1].

Electronic Property Tuning in Enzyme Inhibitor Design

The ortho-fluorine adjacent to the carboxylic acid group provides a tool for fine-tuning the compound's pKa and hydrogen-bonding capacity. Fluorine substituents on hydroxybenzoate scaffolds have been shown to alter proton and electron donating abilities in a manner directionally comparable to hydroxyl substitution [2]. This electronic modulation, combined with the biphenyl scaffold's documented utility in hPPARδ antagonism and enzyme inhibition programs, makes this compound a strategic building block for structure-activity relationship (SAR) studies targeting receptor binding pockets or enzyme active sites [3].

Regioisomer-Specific Target Engagement Studies

Given the documented TTR kinetic stabilization activity of its regioisomer (4-(3-fluoro-4-hydroxyphenyl)benzoic acid, CAS 106291-26-3), this compound serves as a critical control or alternative scaffold for investigating how the positional exchange of carboxylic acid and fluorohydroxyphenyl groups across the biphenyl linkage alters biological target engagement . Procurement of the correct regioisomer is essential for accurate SAR interpretation in programs exploring transthyretin-related or other biphenyl-binding protein targets .

Fluorinated Ligand Design for Metal-Organic Frameworks (MOFs)

As a monocarboxylic acid analog of fluorinated biphenyl dicarboxylate ligands, this compound can serve as a model ligand or co-ligand for exploring novel MOF architectures. Structurally related 3-fluorobiphenyl-4,4'-dicarboxylate has been successfully used to construct Tb-MOFs with fcu topology and demonstrated Ba²⁺ sensing capability [4][5]. The ortho-fluorine substitution pattern adjacent to the carboxylate group offers distinct coordination geometry relative to non-fluorinated or differently fluorinated analogs, enabling investigation of pore environment polarity effects on gas adsorption selectivity, luminescence properties, and molecular recognition [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(4-hydroxyphenyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.